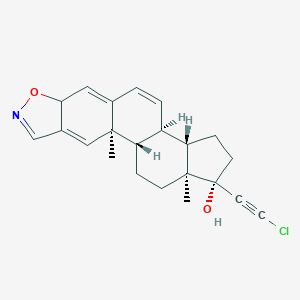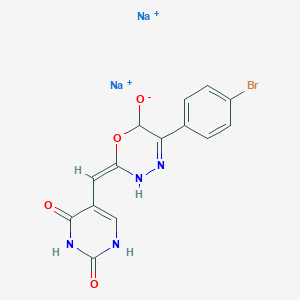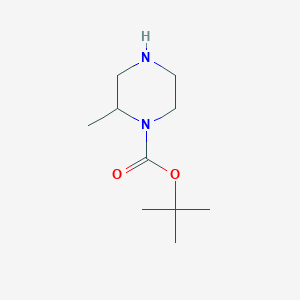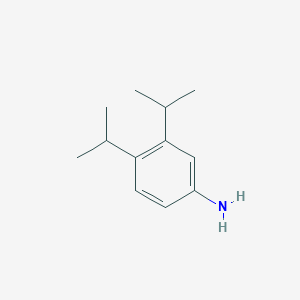![molecular formula C10H12N4 B053608 3-Tert-butylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-47-4](/img/structure/B53608.png)
3-Tert-butylpyrido[3,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique structure that makes it highly attractive for use in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
3-Tert-butylpyrido[3,4-e][1,2,4]triazine has a wide range of scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. The compound has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
In addition to its potential use in cancer research, 3-Tert-butylpyrido[3,4-e][1,2,4]triazine has also been studied for its potential use in the treatment of other diseases, including neurodegenerative disorders, infectious diseases, and autoimmune disorders. The compound has been shown to exhibit activity against a wide range of disease targets, making it a versatile tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Tert-butylpyrido[3,4-e][1,2,4]triazine is not fully understood, but it is believed to work through the inhibition of key enzymes and signaling pathways that are involved in disease progression. The compound has been shown to exhibit activity against a wide range of targets, including kinases, proteases, and other enzymes that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Tert-butylpyrido[3,4-e][1,2,4]triazine are complex and varied, depending on the specific target and pathway being studied. In general, the compound has been shown to exhibit potent antitumor activity, as well as anti-inflammatory and immunomodulatory effects. The compound has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Tert-butylpyrido[3,4-e][1,2,4]triazine in lab experiments is its versatility. The compound has been shown to exhibit activity against a wide range of targets, making it a useful tool for drug discovery and development. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the main limitations of using 3-Tert-butylpyrido[3,4-e][1,2,4]triazine in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which could limit its use in certain types of experiments. Additionally, the compound's mechanism of action is not fully understood, which could make it difficult to interpret the results of certain experiments.
Future Directions
There are several future directions for research on 3-Tert-butylpyrido[3,4-e][1,2,4]triazine. One area of research is the development of new drugs based on the structure of the compound. Researchers are working to identify new analogs and derivatives of the compound that exhibit improved activity and reduced toxicity.
Another area of research is the study of the compound's mechanism of action. Researchers are working to identify the specific targets and pathways that are affected by the compound, which could lead to the development of more targeted and effective therapies.
Finally, researchers are working to explore the potential use of 3-Tert-butylpyrido[3,4-e][1,2,4]triazine in combination with other drugs or therapies. The compound has been shown to exhibit synergistic effects when used in combination with other drugs, which could lead to the development of more effective combination therapies for a wide range of diseases.
Synthesis Methods
The synthesis of 3-Tert-butylpyrido[3,4-e][1,2,4]triazine involves the reaction of 2,6-diaminopyridine with tert-butyl isocyanate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
properties
CAS RN |
121845-47-4 |
|---|---|
Product Name |
3-Tert-butylpyrido[3,4-e][1,2,4]triazine |
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-tert-butylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C10H12N4/c1-10(2,3)9-12-8-6-11-5-4-7(8)13-14-9/h4-6H,1-3H3 |
InChI Key |
ISNIXAJRVMVQES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=C(C=CN=C2)N=N1 |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CN=C2)N=N1 |
Other CAS RN |
121845-47-4 |
synonyms |
3-TERT-BUTYLPYRIDO[3,4-E][1,2,4]TRIAZINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)








![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)

